molecular formula C15H24BNO4S B8083771 1-Propanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

1-Propanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B8083771
M. Wt: 325.2 g/mol
InChI Key: VRLLYXAEDXHSBK-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characteristics

The compound’s systematic IUPAC name, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-1-sulfonamide, precisely describes its molecular architecture. Its chemical identity is further defined by the CAS registry number 2071707-87-2 and molecular formula C₁₅H₂₄BNO₄S, corresponding to a molecular weight of 325.24 g/mol.

The structural framework integrates three distinct components:

  • A propane sulfonamide group (-SO₂NH-C₃H₇) providing hydrogen-bonding capacity and potential biological activity
  • A para-substituted phenyl ring serving as a planar aromatic scaffold
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system conferring boron-mediated reactivity

X-ray crystallographic analysis of analogous boronic esters reveals characteristic B-O bond lengths of approximately 1.36 Å and B-C distances near 1.56 Å within the dioxaborolane ring. The sulfonamide group adopts a tetrahedral geometry around the sulfur atom, with S=O bond lengths typically measuring 1.43 Å and S-N bonds at 1.62 Å.

Table 1: Key structural parameters

Parameter Value Source
Molecular formula C₁₅H₂₄BNO₄S
Molecular weight 325.24 g/mol
Boron coordination Trigonal planar
Sulfonamide S-N bond 1.62 Å
Dioxaborolane B-O bond 1.36 Å

The SMILES notation (B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)CCC) and InChIKey (VRLLYXAEDXHSBK-UHFFFAOYSA-N) provide machine-readable descriptors of its connectivity and stereochemical features. NMR studies of similar compounds show characteristic boron-coupled proton resonances in the aromatic region (δ 7.4-7.8 ppm) and distinct methyl group signals from the dioxaborolane ring (δ 1.2-1.4 ppm).

Historical Development of Boron-Containing Sulfonamide Derivatives

The convergence of boron chemistry and sulfonamide pharmacology represents a strategic advancement in medicinal chemistry. Early sulfonamide drugs, pioneered in the 1930s with Prontosil, established the therapeutic potential of the sulfonamide pharmacophore. Parallel developments in boron chemistry gained momentum following the 1979 discovery of the Suzuki-Miyaura cross-coupling reaction, which highlighted boron’s unique capacity for forming carbon-carbon bonds under mild conditions.

First-generation boronated sulfonamides emerged in the late 1990s as researchers sought to combine sulfonamide bioactivity with boron’s Lewis acid characteristics. The specific integration of dioxaborolane moieties, as seen in 1-Propanesulfonamide derivatives, became feasible through advances in:

  • Protected boronic acid synthesis (early 2000s)
  • Transition metal-catalyzed borylation reactions (2010s)
  • Sulfonamide protection/deprotection strategies (post-2015)

Modern synthetic approaches employ palladium-catalyzed Miyaura borylation to install the dioxaborolane group on aromatic precursors, followed by sulfonylation using propane sulfonyl chloride derivatives. Recent patent analyses (2020-2024) show a 300% increase in filings related to boron-containing sulfonamides, reflecting growing industrial interest in these hybrid molecules.

The structural evolution of these compounds has followed three key trajectories:

  • Boronic acid surrogates : Dioxaborolane groups improve stability over free boronic acids
  • Sulfonamide diversification : Alkyl chain length optimization for target affinity
  • Conformational control : Steric effects from tetramethyl groups enhance reaction selectivity

Properties

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO4S/c1-6-11-22(18,19)17-13-9-7-12(8-10-13)16-20-14(2,3)15(4,5)21-16/h7-10,17H,6,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLLYXAEDXHSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

A representative protocol involves:

  • Substrate : 4-Bromophenylpropanesulfonamide.

  • Diboron Reagent : Bis(pinacolato)diboron (B₂pin₂, 5.0 equiv).

  • Catalyst : Palladium(II) acetate (Pd(OAc)₂, 5 mol%) or polymer-supported palladium.

  • Base : Potassium acetate (KOAc, 3.0 equiv).

  • Solvent : Anhydrous 1,4-dioxane.

  • Temperature : 90°C under argon for 12–24 hours.

The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by transmetallation with B₂pin₂. Potassium acetate neutralizes HBr generated during the process, preventing catalyst poisoning.

Optimization Insights

  • Catalyst Loading : Reducing Pd(OAc)₂ to 2 mol% decreases yield by 30%, necessitating ≥5 mol% for >80% conversion.

  • Solvent Effects : Tetrahydrofuran (THF) alternatives result in slower kinetics due to lower boiling points.

  • Scalability : Reactions at 50 mmol scale maintain yields of 75–82%, demonstrating robustness.

Sulfonamide Formation via Nucleophilic Substitution

The propanesulfonamide group is introduced via reaction of an aryl amine with propane sulfonyl chloride.

Stepwise Procedure

  • Amine Preparation : 4-Aminophenylboronate ester is synthesized via reduction of a nitro precursor (e.g., 4-nitrophenylboronate) using H₂/Pd/C in methanol.

  • Sulfonylation :

    • Reagents : Propane sulfonyl chloride (1.2 equiv), diisopropylethylamine (DIPEA, 2.0 equiv).

    • Solvent : Dichloromethane (DCM) at 0°C → room temperature.

    • Time : 4–6 hours.

The reaction mechanism involves nucleophilic attack of the amine on the electrophilic sulfur center, with DIPEA scavenging HCl byproducts.

Critical Parameters

  • Temperature Control : Exothermic sulfonylation requires gradual warming to avoid side reactions (e.g., sulfonate ester formation).

  • Base Selection : Cesium carbonate (Cs₂CO₃) enhances reactivity in polar aprotic solvents like DMF but complicates purification.

Coupling and Purification Techniques

Integrated Workflow

  • Column Chromatography :

    • Stationary Phase : Silica gel (230–400 mesh).

    • Eluent : Hexane/ethyl acetate/triethylamine (2:1:0.01) to mitigate sulfonamide adsorption.

  • Crystallization : Recrystallization from ethanol/water (3:1) yields 65–70% pure product.

Analytical Characterization

  • ¹H NMR : Key signals include δ 1.3 ppm (pinacol methyl groups) and δ 3.1–3.3 ppm (propane sulfonamide CH₂).

  • HPLC : Purity >95% achieved using a C18 column with acetonitrile/water gradient.

Challenges and Mitigation Strategies

Steric Hindrance in Cross-Coupling

The ortho-substituted boronate group impedes Pd catalyst access, necessitating:

  • Bulky Ligands : Tris(2-furyl)phosphine enhances turnover in congested systems.

  • Extended Reaction Times : 24–36 hours for complete conversion at 90°C.

Byproduct Formation

  • Deboronation : Minimized by rigorous anhydrous conditions and argon sparging.

  • Sulfonamide Hydrolysis : Controlled pH (6.5–7.5) during workup prevents cleavage.

Alternative Routes and Innovations

Microwave-Assisted Synthesis

A 2017 study demonstrated a 50% reduction in reaction time (6 hours) using microwave irradiation (150°C, 300 W) with comparable yields.

Flow Chemistry Approaches

Continuous-flow systems with immobilized Pd catalysts achieve 89% yield at 0.5 mL/min, enabling kilogram-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Propanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form a boronic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

1-Propanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- (CAS Number: 2245819-88-7) is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications in medicinal chemistry, materials science, and analytical chemistry, supported by data tables and documented case studies.

The compound features a sulfonamide group attached to a boron-containing moiety, which enhances its reactivity and potential applications in various fields.

Medicinal Chemistry

1-Propanesulfonamide derivatives are often explored for their potential as pharmaceutical agents. The incorporation of the boron moiety can enhance the biological activity of sulfonamides. Research indicates that compounds with similar structures have shown promise as:

  • Antimicrobial Agents : Studies have demonstrated that sulfonamides exhibit antibacterial properties by inhibiting bacterial folic acid synthesis.
  • Anticancer Drugs : The boron-containing compounds have been investigated for their ability to disrupt cancer cell metabolism and induce apoptosis.

Case Study: Antimicrobial Activity

A study conducted on a series of sulfonamide derivatives found that modifications with boron significantly increased their antibacterial efficacy against resistant strains of bacteria. The results indicated that the presence of the boron atom improved the compound's interaction with bacterial enzymes involved in folate metabolism.

Materials Science

In materials science, 1-propanesulfonamide derivatives are being researched for their role in developing new materials with enhanced properties:

  • Polymer Chemistry : The compound can be used as a monomer or additive in polymer synthesis, leading to materials with improved thermal stability and mechanical properties.
  • Nanocomposites : Incorporating boron-based compounds into nanocomposites has shown to enhance electrical conductivity and thermal resistance.

Case Study: Polymer Development

Research on the use of 1-propanesulfonamide in polymer formulations revealed that it could improve the tensile strength and elasticity of polycarbonate materials. The study highlighted how the unique interactions between the sulfonamide and polymer chains contributed to these enhancements.

Analytical Chemistry

The compound's unique structure allows it to be utilized in various analytical techniques:

  • Chromatography : It can serve as a derivatizing agent in chromatography to improve the separation of analytes.
  • Spectroscopy : The presence of boron allows for distinct spectral signatures that can be utilized in analytical methods such as NMR and IR spectroscopy.

Case Study: Chromatographic Analysis

A study demonstrated that using 1-propanesulfonamide as a derivatizing agent in HPLC improved the detection limits for various analytes, showcasing its potential utility in environmental monitoring and pharmaceutical analysis.

Mechanism of Action

The mechanism of action of 1-Propanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The sulfonamide group can interact with proteins and enzymes, affecting their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonamide-Boronate Esters

The target compound is part of a broader class of aryl boronate esters functionalized with sulfonamide groups. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Sulfonamide-Boronate Esters
Compound Name Substituent on Sulfonamide Molecular Weight (g/mol) Key Properties/Applications References
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide Methyl 297.18 High-yield Suzuki coupling; used in OLED materials .
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide Cyclopropane 309.19 Enhanced steric hindrance; potential for strained reactivity .
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenesulfonamide Vinyl 293.15 Conjugation via double bond; photochemical applications .
Target Compound: 1-Propanesulfonamide analog Propyl ~325.21* Balanced lipophilicity; versatile in medicinal chemistry .

*Estimated based on structural similarity.

Key Observations:

Electronic Effects: The methylsulfonamide derivative (297.18 g/mol) exhibits strong electron-withdrawing effects, which deactivate the aromatic ring and influence regioselectivity in cross-coupling reactions .

Steric Considerations :

  • Cyclopropanesulfonamide (309.19 g/mol) introduces significant steric hindrance due to its rigid three-membered ring, which may slow reaction kinetics in catalytic processes .
  • The propyl chain in the target compound provides a less bulky alternative, favoring accessibility in catalytic sites during coupling reactions .

Applications in Materials Science :

  • Methanesulfonamide derivatives are employed in thermally activated delayed fluorescence (TADF) emitters for OLEDs due to their stable boronate esters and tunable electronic properties .
  • The target compound’s longer alkyl chain could enhance thermal stability in polymeric matrices, though this remains speculative without direct experimental data .

Comparison with Non-Sulfonamide Boronate Esters

Several boronate esters with carboxamide or amine substituents highlight the unique role of the sulfonamide group:

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide (287.17 g/mol):
  • The carboxamide group is less acidic (pKa ~15–17) compared to sulfonamides (pKa ~10–12), reducing its ability to stabilize negative charge in transition states during coupling reactions .
  • Applications: Primarily used in supramolecular chemistry due to hydrogen-bonding capabilities .
N,N-Dimethyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amine (261.15 g/mol):
  • The dimethylamine group is electron-donating, activating the aromatic ring toward electrophilic substitution. This contrasts sharply with sulfonamide derivatives, which deactivate the ring .
  • Applications: Intermediate in synthesizing charge-transfer dyads for optoelectronics .

Biological Activity

1-Propanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- (CAS Number: 1469930-91-3) is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15_{15}H24_{24}BNO4_{4}S
  • Molecular Weight : 325.23 g/mol
  • Density : 1.15 g/cm³ (predicted)
  • Boiling Point : 441.0 °C (predicted)
  • Storage Conditions : 2-8 °C

Structural Characteristics

The compound features a boron-containing moiety (tetramethyl-1,3,2-dioxaborolane), which is known to enhance certain biological activities through its interaction with biological targets.

1-Propanesulfonamide derivatives have been studied for their potential as inhibitors of various enzymes and receptors involved in disease pathways. The presence of the dioxaborolane group is particularly noteworthy as it may facilitate interactions with biological targets through reversible covalent bonding.

Pharmacological Effects

Research indicates that compounds similar to 1-propanesulfonamide exhibit:

  • Anticancer Activity : Some studies suggest that sulfonamide derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.
  • Anti-inflammatory Properties : The inhibition of Janus Kinases (JAKs), which play a crucial role in inflammatory processes, has been noted in related compounds. This suggests potential applications in treating inflammatory diseases such as psoriasis and rheumatoid arthritis.

Study 1: Anticancer Potential

In a study published in Cancer Research, a related sulfonamide compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of tumor-associated kinases, leading to reduced cell proliferation and increased apoptosis .

Study 2: Anti-inflammatory Efficacy

A clinical trial involving a similar compound targeting JAK pathways showed promising results in patients with moderate-to-severe psoriasis. The study reported a significant reduction in Psoriasis Area Severity Index (PASI) scores after treatment, indicating effective management of the condition .

Comparative Analysis of Similar Compounds

Compound NameCAS NumberBiological ActivityKey Findings
1-Propanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1469930-91-3Anticancer, Anti-inflammatoryPotential JAK inhibitor; cytotoxic effects on cancer cells
PF-049658421622902-68-4JAK1 InhibitorEffective in treating psoriasis; phase III trials ongoing
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamide44399654AnticancerInhibits tumor growth via kinase inhibition

Q & A

What are the standard synthetic routes for preparing N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-propanesulfonamide?

Basic
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester group for aryl-aryl bond formation. A common approach involves reacting a brominated or iodinated aryl sulfonamide precursor with bis(pinacolato)diboron or a pre-borylated intermediate. For example, potassium acetate and Pd(dppf)Cl₂ in dioxane are used to catalyze the borylation of aryl halides, achieving yields up to 89% . Key steps include:

  • Precursor preparation : Starting from brominated aryl sulfonamides.
  • Catalytic system : Pd-based catalysts (e.g., Pd(dppf)Cl₂) with ligands to stabilize intermediates.
  • Purification : Crystallization from solvent mixtures (e.g., PE/EtOAc) .

How is the purity and structural integrity of this compound verified post-synthesis?

Basic
Methodological verification includes:

  • NMR spectroscopy : Confirming boronate ester integration (δ ~1.3 ppm for pinacol methyl groups) and sulfonamide protons (δ ~7-8 ppm for aromatic protons) .
  • HPLC-MS : Quantifying purity (>96%) and detecting trace impurities .
  • Elemental analysis : Validating molecular formula (C₁₄H₁₉BO₄) .

How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this boronated sulfonamide to minimize protodeboronation?

Advanced
Protodeboronation is mitigated by:

  • Catalyst tuning : Using Pd(OAc)₂ with SPhos or XPhos ligands to enhance oxidative addition .
  • Solvent selection : Polar aprotic solvents (e.g., THF) reduce hydrolysis .
  • Temperature control : Reactions conducted at 80–100°C minimize side reactions .
    Data contradiction : Lower yields in aqueous conditions (e.g., THF/H₂O) suggest sensitivity to protic environments .

What strategies enhance the reactivity of this compound in H₂O₂-sensitive applications, such as sensor design?

Advanced
To improve H₂O₂ responsiveness:

  • Imine functionalization : Introducing Schiff base substituents (e.g., OTBPA derivative) accelerates deboronation by 40-fold, achieving sub-ppt detection limits .
  • Solid-state engineering : Thin-film fluorescence probes with aromatic borates enable rapid vapor-phase H₂O₂ detection .

How does the sulfonamide group influence the compound’s stability under varying pH conditions in biological assays?

Advanced
The sulfonamide moiety enhances hydrolytic stability in neutral to mildly acidic conditions (pH 4–7), critical for cellular prochelators like BHAPI. However, under alkaline conditions (pH >8), sulfonamide hydrolysis occurs, releasing reactive boronic acids . Experimental validation : Stability assessed via LC-MS in simulated physiological buffers .

What are the challenges in achieving meta-selective C−H borylation when modifying the phenyl ring of this compound?

Advanced
Meta-borylation requires steric and electronic control :

  • Ligand design : Anionic ligands (e.g., Bpin-modified amides) direct borylation to meta positions via transient coordination .
  • Substrate pre-functionalization : Installing directing groups (e.g., trifluoroacetamide) enhances regioselectivity .
    Limitation : Competing ortho/para pathways necessitate rigorous optimization of reaction time and temperature .

How to design prochelators using this compound for ROS-triggered metal chelation in cellular models?

Methodological
Stepwise design :

Prochelator synthesis : Link the boronate ester to a metal-chelating scaffold (e.g., isonicotinohydrazide) .

ROS activation : H₂O₂ cleaves the boronate ester, releasing the active chelator (e.g., HAPI) to bind Fe³⁺/Cu²⁺ .

Cellular validation : Monitor transferrin receptor mRNA levels to confirm iron chelation efficacy without inducing deficiency .

How to resolve discrepancies in reported catalytic efficiencies when using this compound in Pd-catalyzed reactions?

Data Contradiction Analysis
Discrepancies arise from:

  • Catalyst loading : Higher Pd(dppf)Cl₂ concentrations (>5 mol%) improve yields but increase costs .
  • Substrate steric effects : Bulky substituents on the aryl ring reduce coupling efficiency, requiring adjusted reaction times .
    Resolution : Systematic screening of ligand-catalyst pairs (e.g., XPhos vs. SPhos) and solvent systems to balance reactivity and cost .

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